![molecular formula C24H23ClN2O2S2 B11979216 (3Z)-1-(2-chlorobenzyl)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11979216.png)
(3Z)-1-(2-chlorobenzyl)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-(2-chlorobenzyl)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indole moiety, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-chlorobenzyl)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Indole Moiety: The indole moiety is introduced through a condensation reaction between the thiazolidinone intermediate and an indole derivative.
Addition of the Chlorobenzyl Group: The final step involves the alkylation of the indole-thiazolidinone intermediate with 2-chlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(2-chlorobenzyl)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1-(2-chlorobenzyl)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammation and cancer progression.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Indole Derivatives: Compounds containing an indole moiety.
Chlorobenzyl Compounds: Compounds with a chlorobenzyl group.
Uniqueness
(3Z)-1-(2-chlorobenzyl)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H23ClN2O2S2 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23ClN2O2S2/c1-2-3-4-9-14-26-23(29)21(31-24(26)30)20-17-11-6-8-13-19(17)27(22(20)28)15-16-10-5-7-12-18(16)25/h5-8,10-13H,2-4,9,14-15H2,1H3/b21-20- |
InChI Key |
ZKVBMVRYVSLKPY-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S |
Origin of Product |
United States |
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